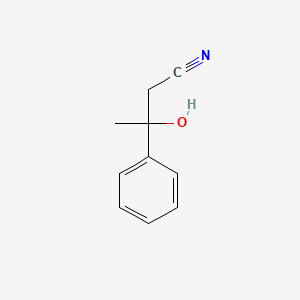

3-Hydroxy-3-phenylbutanenitrile

Descripción general

Descripción

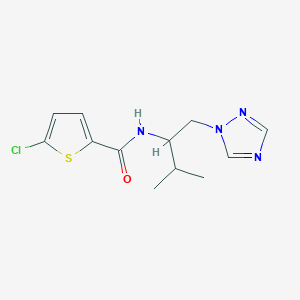

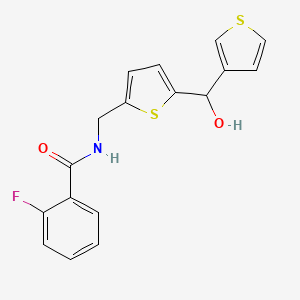

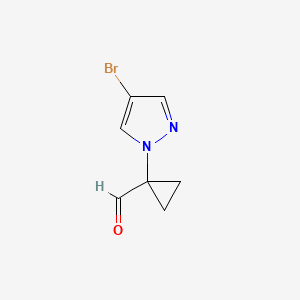

3-Hydroxy-3-phenylbutanenitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20000 . The compound is also known by other synonyms such as 3-hydroxy-3-phenylbutyronitrile, 3-Hydroxy-3-phenylbutannitril, 3-hydroxy-3-phenyl-butyronitrile, 3-Hydroxy-3-phenyl-butyronitril, and β-Hydroxy-β-phenyl-buttersaeurenitril .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a butanenitrile chain with a hydroxyl group at the third carbon .Aplicaciones Científicas De Investigación

1. Asymmetric Synthesis in Pharmaceuticals

3-Hydroxy-3-phenylbutanenitrile is utilized in asymmetric synthesis, a critical process in pharmaceutical chemistry. For example, it plays a role in the synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, which is a key component in the production of the natural product bestatin and HIV protease inhibitors like KNI-272 and R-87366. This application is significant due to the stereoselective reactions required for the production of optically active pharmaceuticals (Ha, Ahn, & Lee, 1999).

2. Biodegradable Polymer Development

In the field of biodegradable polymers, compounds like this compound are integral in producing polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters used in various medical devices and tissue engineering. Their biocompatibility and thermoprocessability make them suitable for developing sutures, cardiovascular patches, orthopedic pins, and more (Chen & Wu, 2005).

3. Biocatalytic Reactions

In biocatalysis, this compound is used for enantioselective hydrolysis, a critical step in producing specific chiral compounds. For example, the biocatalyst Rhodococcus rhodochrous ATCC BAA-870 has been utilized for the kinetic resolution of this compound, resulting in the production of carboxyamides and carboxyacids with high enantiomeric excesses, which are valuable in various chemical syntheses (Kinfe et al., 2009).

4. Synthetic Application in Organic Chemistry

This compound also finds application in organic synthetic chemistry. It's used in reactions to produce intermediates for further chemical transformations, such as in the preparation of substituted furans, a class of organic compounds with diverse applications ranging from pharmaceuticals to materials science (Nokami et al., 1981).

Propiedades

IUPAC Name |

3-hydroxy-3-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVDKSJKIUPIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)